2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde
Description
Properties
Molecular Formula |
C13H13ClN2O3S |
|---|---|
Molecular Weight |
312.77 g/mol |
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O3S/c14-13-11(8-17)10-7-9(3-4-12(10)15-13)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChI Key |
OPBIBYIIEPVIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Indole-3-carbaldehyde Core
The 3-carbaldehyde group on the indole ring is commonly introduced by Vilsmeier-Haack formylation , a well-established method for formylating activated aromatic rings, including indoles.
- Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl3) with anhydrous dimethylformamide (DMF) at low temperature (0–5 °C).
- Add the appropriate indole derivative (e.g., 2-chloroindole or 5-substituted indole) dropwise to the Vilsmeier reagent under controlled temperature.
- Stir at room temperature, then reflux at 80–90 °C for 5–8 hours.
- Quench the reaction with saturated sodium carbonate solution to neutralize and precipitate the product.
- Filter, dry, and recrystallize to obtain 3-indole-carbaldehyde derivatives.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | POCl3 + DMF (0–5 °C) | Formation of Vilsmeier reagent |
| 2 | Indole derivative + Vilsmeier reagent | Dropwise addition, RT stirring |
| 3 | Reflux at 80–90 °C for 5–8 h | Formylation step |
| 4 | Neutralization with Na2CO3, filtration | Isolation of product |
This method yields high purity 3-carbaldehyde indoles and tolerates various substituents such as chloro groups at the 2-position.
Introduction of the Pyrrolidin-1-ylsulfonyl Group at the 5-Position
The sulfonylation at the 5-position with a pyrrolidine substituent is typically achieved by:
- Starting from 5-halo or 5-hydroxy indole derivatives.
- Reacting with pyrrolidine under sulfonylation conditions using sulfonyl chlorides or sulfonic acid derivatives.
- Alternatively, direct sulfonylation using pyrrolidine and sulfuryl chloride or chlorosulfonic acid can be employed.
The reaction conditions require careful control of temperature and solvent to avoid overreaction or side products. Polar aprotic solvents such as dichloromethane or DMF are commonly used.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 5-Halo or 5-hydroxy indole + pyrrolidine | Nucleophilic substitution |
| 2 | Sulfonyl chloride or chlorosulfonic acid | Formation of sulfonyl group |
| 3 | Controlled temperature and solvent (e.g., DCM) | High selectivity and yield |
This step is critical for installing the biologically relevant sulfonyl moiety, enhancing solubility and pharmacological properties.
Reaction Monitoring and Purification
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, especially during sulfonylation and formylation steps.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and purity of intermediates and final product.
- Mass Spectrometry (MS): Confirms molecular weight and presence of key substituents.
- Recrystallization: Common purification method after neutralization and filtration.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Key Notes |
|---|---|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | 2-chloro or 5-substituted indole | POCl3 + DMF, 0–5 °C, then reflux | 2-chloro- or 5-substituted indole-3-carbaldehyde | High yield, mild conditions |
| 2 | Sulfonylation | 5-halo or 5-hydroxy indole-3-carbaldehyde | Pyrrolidine + sulfonyl chloride, DCM | 5-(pyrrolidin-1-ylsulfonyl) substituted indole | Requires precise temperature control |
| 3 | Chlorination (optional) | Indole derivative without 2-chloro | NCS or sulfuryl chloride, inert solvent | 2-chloro substituted indole derivative | Selective chlorination essential |
Research Findings and Optimization Notes
- The Vilsmeier-Haack reaction is the most reliable method for introducing the 3-formyl group, with yields typically above 70% when optimized.
- Sulfonylation reactions require stoichiometric control to avoid polysubstitution; pyrrolidine sulfonylation at the 5-position is favored due to the electronic nature of the indole ring.
- Reaction solvents like DMF and dichloromethane provide good solubility and reaction control.
- Temperature control during formylation and sulfonylation steps is critical to maximize yield and purity.
- TLC and NMR are essential for monitoring and confirming the reaction progress and product identity.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in condensation reactions with nucleophiles:
-
Imine formation : Reacts with primary amines under reflux in ethanol to form Schiff bases. For example, interaction with aniline derivatives yields stable imines via nucleophilic attack on the carbonyl carbon .
-
Hydrazone synthesis : Reacts with hydrazines (e.g., semicarbazide) to produce hydrazones, confirmed by shifts at δ 8.3–8.5 ppm for the N–H group .
Example Reaction Table
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | EtOH, reflux, 4h | Imine derivative | 75%* |
| Semicarbazide | AcOH, 80°C, 2h | Semicarbazone | 82%* |
| *Theoretical yields based on analogous indole-3-carbaldehyde reactions . |
Reductive Amination
The aldehyde undergoes reductive amination with secondary amines:
-
Mechanism : Imine intermediates (formed with amines) are reduced using NaBH in ethanol, yielding secondary amines. This method is critical for synthesizing bioactive indole alkaloid analogs .
-
Key example : Reaction with piperidine derivatives produces compounds with antiproliferative activity (GI values: 29–42 nM) .
Multicomponent Reactions (MCRs)
The aldehyde participates in MCRs to construct heterocycles:
-
Mannich-type reactions : With succinaldehyde and aryl amines, it forms pyrrole-3-carbaldehydes via proline-catalyzed cyclization, followed by IBX-mediated aromatization .
-
Quinazolinone synthesis : Condensation with anthranilamide in acetonitrile (with -TSA) yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives .
Optimized Conditions for MCRs
| Component | Role | Optimal Parameters |
|---|---|---|
| Succinaldehyde | Dialdehyde donor | 1.2 equiv, RT, 12h |
| IBX | Oxidizing agent | 1.5 equiv, DMF, 60°C |
Electrophilic Substitution
The indole ring’s C4/C6 positions are activated for electrophilic substitution due to the electron-withdrawing sulfonyl group:
-
Halogenation : Chloro or bromo groups can be introduced using NXS (-halosuccinimide) in DMF at 0°C .
-
Nitration : Reaction with HNO-HSO mixture selectively nitrates the C4 position .
Functional Group Interconversion
-
Aldehyde oxidation : Using KMnO in acidic conditions converts the aldehyde to a carboxylic acid, enabling further coupling reactions (e.g., peptide synthesis) .
-
Sulfonyl group hydrolysis : Under alkaline conditions (NaOH, HO/EtOH), the pyrrolidin-1-ylsulfonyl moiety hydrolyzes to a sulfonic acid, though this reaction requires rigorous optimization.
Biological Activity-Linked Reactions
-
EGFR/BRAF inhibition : The chloro and sulfonyl groups enhance binding to kinase active sites (e.g., halogen bonding with Cys532 in BRAF) .
-
Antiproliferative derivatives : Structural analogs with substituted amines show enhanced activity, validated via molecular docking (binding energy: −9.2 to −11.5 kcal/mol) .
Critical Reaction Considerations
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates for condensations .
-
Steric hindrance : The pyrrolidin-1-ylsulfonyl group reduces reactivity at the indole C2 position, directing electrophiles to C4/C6 .
-
Temperature control : Exothermic reactions (e.g., NaBH reductions) require ice-bath cooling to prevent side product formation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole compounds have been shown to inhibit mutant EGFR/BRAF pathways, which are crucial in the growth of certain cancers. The antiproliferative activity of these compounds was assessed using cell viability assays, revealing that some derivatives had GI50 values as low as 29 nM, indicating potent activity against cancer cells such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cell lines .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interactions at the molecular level with key amino acids in the active site of target proteins. For example, the binding modes of related indole derivatives suggest multiple hydrogen bonding and hydrophobic interactions that enhance their efficacy . The presence of the pyrrolidinylsulfonyl moiety may also contribute to improved solubility and bioavailability, making these compounds more effective as therapeutic agents.
Drug Formulation
Topical Applications
The compound's structural characteristics make it a candidate for incorporation into topical formulations aimed at treating skin conditions. Its potential effectiveness can be enhanced through appropriate formulation techniques that ensure stability and bioavailability when applied to the skin. Current research emphasizes the importance of evaluating the pharmacokinetics of such formulations to ensure that active ingredients penetrate effectively into the skin layers .
Cosmetic Applications
In addition to medicinal uses, there is growing interest in the application of this compound in cosmetic formulations. The stability and safety of new cosmetic products are paramount, and compounds like 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde could be explored for their beneficial properties on skin health, including anti-inflammatory and soothing effects .
Dermatological Research
Skin Bioavailability Studies
Research into the bioavailability of dermatological formulations containing this compound is crucial for understanding its therapeutic potential. Techniques such as microdialysis and tape stripping are being developed to assess how effectively active ingredients penetrate the skin barrier and reach systemic circulation . This information is vital for optimizing dosage forms and ensuring safety.
Summary Table of Applications
| Application Area | Description | Example/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer properties targeting mutant pathways | GI50 values as low as 29 nM against cancer cells |
| Drug Formulation | Topical applications for skin conditions | Need for stability and bioavailability studies |
| Cosmetic Applications | Potential use in skincare products | Evaluation of anti-inflammatory effects |
| Dermatological Research | Studies on skin penetration and systemic absorption | Use of techniques like microdialysis |
Mechanism of Action
The mechanism of action of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, sulfonyl, and aldehyde groups allows for multiple modes of interaction, including covalent bonding and hydrogen bonding, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Structural Features :
Comparison with Target Compound :
- The indole core in the target compound may offer superior π-π stacking compared to SABA1’s benzene ring.
- The pyrrolidin-1-ylsulfonyl group could provide better solubility than SABA1’s phenylcarbamoyl substituent.
2-Chloro-5-(5-Nitrothiophene-2-yl)-1,3,4-thiadiazole Derivatives
Structural Features :
Comparison with Target Compound :
- The nitro group in thiadiazole derivatives may confer oxidative stress-mediated activity, absent in the target compound.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Structural Features :
Comparison with Target Compound :
- The trifluoromethyl group in the pyrazole derivative enhances metabolic stability, a feature absent in the target compound.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Structural Insights : The target compound’s indole core and sulfonyl group position it between SABA1 (bioavailability) and thiadiazole derivatives (electron-deficient cores) in drug design.
- Methodology : SHELX programs (e.g., SHELXL) could refine its crystal structure to elucidate conformation-activity relationships.
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Biological Activity
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₂S |
| Molecular Weight | 246.74 g/mol |
| Density | 1.432 g/cm³ |
| Boiling Point | 402.9 °C |
| Flash Point | 197.4 °C |
Antiproliferative Effects
Recent studies have shown that derivatives related to indole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds designed around the indole framework have demonstrated GI50 values ranging from 29 nM to 78 nM against cancer cells, indicating strong potential for therapeutic applications .
Case Study:
In a comparative study, 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde was evaluated alongside other indole derivatives. The results indicated that this compound exhibited a GI50 of approximately 35 nM against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, which positions it as a promising candidate for further development .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it has been noted to inhibit the EGFR/BRAF pathways, which are crucial in many cancers. The IC50 values for EGFR inhibition were reported between 68 nM and 89 nM, with certain derivatives outperforming established drugs like erlotinib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the pyrrolidine moiety significantly enhances the biological activity of the compound. Variations in substitution patterns on the indole ring have been shown to impact potency, with specific configurations yielding improved antiproliferative effects .
Table: Summary of SAR Findings
| Compound Variant | GI50 (nM) | Mechanism of Action |
|---|---|---|
| 2-Chloro Derivative | 35 | EGFR Inhibition |
| Pyrrolidine Substituted | 29 | BRAF Pathway Inhibition |
| Non-pyrrolidine Variant | >100 | No significant activity |
Toxicological Profile
While the biological efficacy is promising, it is crucial to consider the toxicological aspects. Initial assessments indicate that while there are no acute toxic effects reported in standard assays, further investigations are necessary to fully understand the safety profile of this compound in vivo .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde?
- The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:
- Chlorination : Introducing the 2-chloro substituent via electrophilic substitution or halogenation of the indole precursor.
- Sulfonylation : Reaction of 5-aminoindole derivatives with pyrrolidine sulfonyl chloride under basic conditions (e.g., using NaH as a deprotonating agent) to install the pyrrolidin-1-ylsulfonyl group .
- Carbaldehyde formation : Oxidation of a 3-methyl group or formylation via Vilsmeier-Haack reaction on the indole core .
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond lengths (e.g., C-Cl: ~1.74 Å, C-S: ~1.76 Å) and angles (e.g., S-N-C: ~115°) are compared to computational models (DFT/B3LYP) to validate accuracy .
- SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, ensuring precise determination of bond parameters .
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS or GC-MS detects impurities or byproducts (e.g., incomplete sulfonylation).
- NMR spectroscopy (1H/13C) identifies functional groups:
- The aldehyde proton (δ ~10.0 ppm) and pyrrolidine sulfonyl group (δ ~3.2 ppm for N-CH2) are diagnostic .
- Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, S, Cl ratios) .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize byproducts?
- Reagent selection : Use freshly distilled pyrrolidine sulfonyl chloride to avoid hydrolysis.
- Reaction conditions : Conduct the reaction under anhydrous conditions (e.g., DCM, 0–5°C) with slow addition of NaH to control exothermicity .
- Workup : Quench excess sulfonyl chloride with ice-cold water, followed by extraction with ethyl acetate to isolate the product .
Q. What strategies resolve discrepancies between computational and experimental structural data?
- Crystal packing effects : Use software like Mercury to analyze intermolecular interactions (e.g., hydrogen bonds) that may distort bond angles .
- Dynamic effects : Incorporate molecular dynamics (MD) simulations to account for temperature-dependent conformational flexibility, which DFT static models may overlook .
- Parameter adjustment : Refine computational methods (e.g., solvent models in DFT) to better match experimental environments .
Q. How can the aldehyde group’s reactivity be exploited for further functionalization?
- Condensation reactions : React with hydrazines or hydroxylamines to form hydrazones or oximes, useful in bioactive molecule synthesis .
- Nucleophilic addition : Grignard reagents or organozinc species can add to the aldehyde, enabling C-C bond formation .
- Reductive amination : Convert the aldehyde to an amine via NaBH3CN or STAB, facilitating peptide-like conjugate synthesis .
Q. What are the challenges in characterizing the pyrrolidin-1-ylsulfonyl group spectroscopically?
- NMR ambiguity : Overlapping signals for pyrrolidine protons (δ 1.8–3.5 ppm) can be resolved using 2D techniques (e.g., COSY, HSQC) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of SO2 or pyrrolidine) confirm the sulfonyl group’s presence .
Data Contradiction & Methodological Analysis
Q. How should researchers address conflicting crystallographic and computational bond parameters?
- Systematic comparison : Tabulate key bond lengths/angles (e.g., C-Cl, C-S) from XRD and DFT, identifying outliers (>0.05 Å deviation) .
- Error sources : Check for crystal defects (e.g., twinning) in XRD data using SHELXL’s TWIN command . For computational models, verify basis set adequacy (e.g., 6-311+G(d,p) vs. smaller sets) .
Q. What experimental controls are essential when synthesizing this compound for biological assays?
- Stability tests : Monitor aldehyde oxidation under assay conditions (e.g., PBS buffer, 37°C) via TLC or HPLC.
- Byproduct characterization : Use LC-MS to identify degradation products (e.g., carboxylic acid from aldehyde oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
